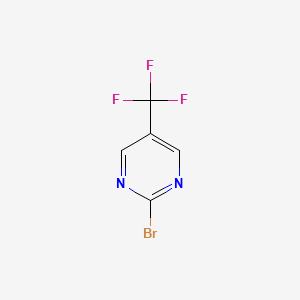

6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

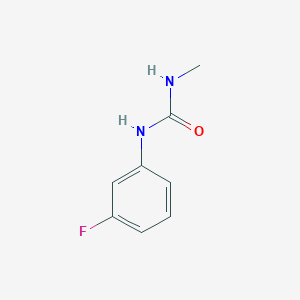

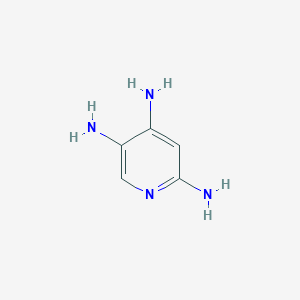

The compound "6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine" is a pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The chloro, dimethyl, and phenyl substituents on the pyrimidine ring can significantly alter the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the reaction of 2-amino-1,1-dicyanobut-1-ene and 2-amino-1,1-dicyano-2-phenylethene with N,N-dimethylformamide dimethylacetal yields (N,N-dimethylaminomethylene)amino derivatives, which can be further converted into 4-amino-5-cyano-6-phenylpyrimidines by treatment with primary aliphatic and aromatic amines . Although the specific synthesis of "6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine" is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied using various experimental and theoretical techniques. For example, the molecular structure of a related compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, was investigated using FT-IR, FT-Raman, NMR, and DFT techniques, revealing the coherence between theoretical and experimental values . These techniques can also be applied to analyze the molecular structure of "6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine."

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions due to their reactive sites. The study of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine demonstrated the reactivity of the pyrimidine ring with various amine substitutions, indicating the potential for regioselective substitution reactions . This suggests that "6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine" may also participate in similar substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For instance, the presence of chloro and methoxy groups can affect the vibrational spectra, as seen in the characterization of 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas . The electronic properties, such as charge distribution and dipole moment, can also be altered, as observed in the mulliken population analysis of related compounds . These analyses can provide insights into the properties of "6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine."

Scientific Research Applications

Synthesis and Chemical Transformations

- 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine is involved in various synthesis processes. For instance, Meeteren and Plas (2010) demonstrated its transformation in reactions with nucleophiles, specifically in the conversion of 4-chloro-2-phenylpyrimidine to 4-amino-2-phenylpyrimidine, indicating a reaction mechanism via addition-elimination on the carbon atom (Meeteren & Plas, 2010).

- Kumar et al. (2017) synthesized a series of compounds by reacting chalcone derivatives with this chemical, highlighting its role in creating new chemical structures (Kumar, Drabu, & Shalini, 2017).

Antimicrobial and Photophysical Applications

- Jadvani and Naliapara (2021) explored its derivatives for antimicrobial activity, showing its potential in biomedical research (Jadvani & Naliapara, 2021).

- Mellado et al. (2021) investigated the photophysical properties of a related compound, demonstrating its applications in the development of fluorescent materials (Mellado et al., 2021).

Other Applications

- Its derivatives have been used in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether), as studied by Kim et al. (2018), indicating its utility in polymer chemistry (Kim, Shin, Kim, Kim, & Kim, 2018).

- Moreover, it plays a role in the creation of highly functionalized pyrimidinylpyrrolidines, as Elboray et al. (2011) described, showing its versatility in organic synthesis (Elboray et al., 2011).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name |

6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c1-16(2)11-8-10(13)14-12(15-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXVEFVRLTUGHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC(=N1)C2=CC=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20606008 |

Source

|

| Record name | 6-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine | |

CAS RN |

58514-86-6 |

Source

|

| Record name | 6-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)

![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)

![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)